3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid

Overview

Description

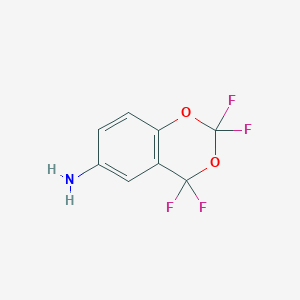

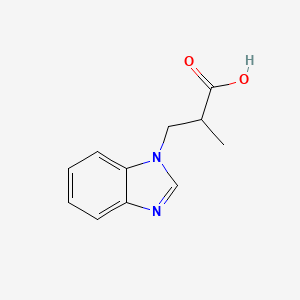

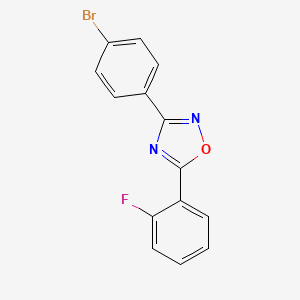

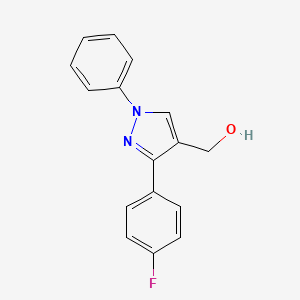

3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. Benzimidazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and antiviral properties. They are also recognized for their potential in medicinal chemistry as they can act as inhibitors of various enzymes, such as DNA topoisomerases, which are crucial for DNA replication and cell division .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the use of phase transfer catalysis (PTC) conditions, as seen in the synthesis of related compounds like 2-methyl-3-[2-(2-methylprop-1-en-1-yl)-1H-benzimidazol-1-yl]pyrimido[1,2-a]benzimidazol-4(3H)-one. This method utilizes benzyl triethyl ammonium chloride (BTEAC) as a phase transfer catalyst . Although the specific synthesis of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be extensively studied using spectral methods and X-ray crystallography. Quantum mechanical calculations, such as Density Functional Theory (DFT) using B3LYP functional combined with a 6-31G(d) basis set, can predict energies, geometries, vibrational wavenumbers, NMR, and electronic transitions. These theoretical calculations often show good agreement with experimental data, providing a reliable method for analyzing the molecular structure of such compounds .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions. For instance, they can undergo Knoevenagel condensation, as seen in the synthesis of 3-[3-(1H-benzimidazol-2-ylsulfanyl)-3-phenylpropanoyl]-2H-chromen-2-one derivatives . The reactivity of the benzimidazole moiety can also be modified by introducing electron-withdrawing substituents, which can significantly enhance the activity of the compound, such as in anion transport .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be characterized by different spectroscopic techniques like FTIR, 1H NMR, 13C NMR, and LC-MS. These compounds often exhibit strong intramolecular hydrogen bonding, which can influence their reactivity and interaction with metal ions, as seen in the complexation of 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols with zinc(II) ions . The solvent used in reactions can also affect the complexation and the properties of the resulting compounds .

Scientific Research Applications

Vibrational Spectroscopy and Quantum Computational Studies

- Vibrational Spectroscopy : A study by (Khanum et al., 2022) investigated the optimized geometrical structure, electronic, and vibrational features of a benzimidazole derivative using B3LYP/6-311++G(d,p) basis set. This study highlights the potential of benzimidazole derivatives in vibrational spectroscopy and quantum computational studies.

DNA Topoisomerase I Inhibition

- Anticancer Potential : According to (Alpan, Gunes, & Topçu, 2007), some benzimidazole derivatives exhibit activity as inhibitors of type I DNA topoisomerases, suggesting potential applications in cancer research and treatment.

Synthesis and Antimicrobial Evaluation

- Antimicrobial Agents : A study by (Sharma et al., 2012) discussed the synthesis of benzimidazole derivatives and their evaluation against various bacteria, indicating their significant antimicrobial properties.

ADMET Prediction and Anticancer Activity

- Anticancer Drug Design : Research by (Rashid, 2020) focused on designing bis-benzimidazole compounds with anticancer properties, along with ADMET prediction to assess their drug-like properties and potential as anticancer agents.

DNA Binding and Cytotoxicity

- Cytotoxicity Studies : A study by (Paul et al., 2015) synthesized new benzimidazole compounds and evaluated their DNA binding, cellular DNA lesion, and cytotoxicity, indicating their potential use in cancer therapy.

Corrosion Inhibition

- Industrial Applications : The research by (Yadav et al., 2013) demonstrated the use of benzimidazole derivatives as corrosion inhibitors for mild steel, which has significant implications in industrial settings.

Antihypertensive Activities

- Cardiovascular Research : In the study by (Zhu et al., 2014), benzimidazole derivatives were evaluated as angiotensin II receptor antagonists with anti-hypertension activities, contributing to cardiovascular drug research.

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-(benzimidazol-1-yl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-8(11(14)15)6-13-7-12-9-4-2-3-5-10(9)13/h2-5,7-8H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIJKDXDTQPYOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90387771 | |

| Record name | 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid | |

CAS RN |

58555-21-8 | |

| Record name | α-Methyl-1H-benzimidazole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58555-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1272783.png)

![Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B1272793.png)